molecular formula C8H11N3O B2866641 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one CAS No. 1381532-73-5

1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Cat. No.: B2866641
CAS No.: 1381532-73-5
M. Wt: 165.196
InChI Key: LHMKPVNPKPVMJV-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused to an azepinone moiety. The molecule contains a ketone group at position 4 and a methyl substituent at position 1 (Figure 1). Its molecular formula is C₈H₁₀N₃O, with a molecular weight of 176.18 g/mol (calculated from , which lists a closely related compound’s molecular weight as 176.58) . The compound is cataloged under CAS 1525432-27-2 and is used as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors or apoptosis modulators due to its rigid, planar structure .

Properties

IUPAC Name

1-methyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7-3-2-4-9-8(12)6(7)5-10-11/h5H,2-4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMKPVNPKPVMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazolo-Azepinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one C₈H₁₀N₃O 176.18 1-methyl, 4-ketone 1525432-27-2 Scaffold for kinase inhibitors; moderate solubility in polar solvents .
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one C₉H₁₃N₃O 179.22 7,7-dimethyl, 4-ketone 2060060-60-6 Increased lipophilicity due to methyl groups; potential CNS-targeting agent .
1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine (base structure, no ketone/methyl) C₆H₈N₃ 122.15 Unsubstituted 1186223-80-2 Discontinued due to instability; limited pharmacological utility .
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one C₇H₈N₃O 162.16 Pyridine ring instead of azepine N/A Reduced ring strain; improved metabolic stability .

Salt Forms and Pharmacokinetic Profiles

Table 2: Dihydrochloride Salts of Pyrazolo-Azepine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Features
7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride C₁₅H₂₁Cl₂N₃ 314.3 ≥95% Enhanced water solubility; tested as pro-apoptotic agent in cancer research .
1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride C₁₅H₂₀Cl₂FN₃ 332.2 ≥95% Fluorine substitution improves bioavailability; preclinical antitumor studies .

Functional Group Impact on Bioactivity

  • Methyl Groups : The 7,7-dimethyl analog (Table 1) exhibits higher lipophilicity (clogP ~2.1 vs. 1.5 for the 1-methyl derivative), favoring blood-brain barrier penetration .
  • Ketone vs.
  • Aromatic Substitutions : Phenyl or fluorophenyl derivatives (Table 2) show stronger π-π stacking interactions with protein active sites, as evidenced in Bcl-xL inhibition studies (cf. pyridazine derivatives in ) .

Biological Activity

1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities based on recent research findings.

Structural Characteristics

The molecular formula of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is C8H11N3OC_8H_{11}N_3O with a molecular weight of 165.19 g/mol. The compound features a pyrazolo[4,3-c]azepine scaffold which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.19 g/mol
IUPAC Name1-methyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one
SMILESCN1C2=C(C=N1)C(=O)NCCC2
InChI KeyLHMKPVNPKPVMJV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with suitable carbonyl compounds followed by cyclization to form the pyrazolo[4,3-c]azepine structure. The synthetic pathway can be optimized to enhance yield and purity.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazolo compounds. For instance:

  • Study Findings : A series of pyrazolo derivatives were evaluated for their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). While specific data on 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is limited, related compounds have shown varying degrees of activity against these cell lines.

Antimicrobial Activity

Pyrazolo compounds are known for their antimicrobial properties:

  • Mechanism : The mechanism often involves inhibition of DNA synthesis or interference with cell wall biosynthesis.

Anti-inflammatory Properties

Research indicates that certain pyrazolo derivatives exhibit anti-inflammatory effects:

  • Comparison with Standards : Some compounds have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium.

Case Studies

  • In Vitro Studies : A study conducted on a range of pyrazolo derivatives demonstrated that while some exhibited significant cytotoxicity against cancer cell lines, others did not show promising results due to structural differences affecting their binding affinities to target proteins.
  • Molecular Docking Studies : Computational studies using molecular docking methods have suggested potential interactions between 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one and various biological targets including kinases involved in cancer progression.

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